![molecular formula C23H29N7O3 B10773991 2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10773991.png)
2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazine compound PC1 is a member of the triazine family, which consists of heterocyclic compounds containing a six-membered ring with three nitrogen atoms Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triazine compound PC1 can be synthesized through several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, and multicomponent one-pot reactions . One common approach involves the trimerization of nitrile and cyanide compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: In industrial settings, the production of triazine compound PC1 often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Triazine compound PC1 undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions are facilitated by the presence of nitrogen atoms in the triazine ring, which can act as electron donors or acceptors.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with triazine compound PC1 under basic conditions to form substituted triazines.
Electrophilic Addition: Reagents such as halogens and acids can add to the triazine ring under acidic conditions.
Major Products: The major products formed from these reactions include substituted triazines, triazine derivatives with various functional groups, and complex heterocyclic compounds
Aplicaciones Científicas De Investigación
Triazine compound PC1 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Triazine compound PC1 has shown promise as an antifungal, anticancer, and antiviral agent.
Medicine: In medicinal chemistry, triazine compound PC1 is explored for its potential as a therapeutic agent.
Industry: Triazine compound PC1 is used in the production of dyes, lubricants, and analytical reagents.
Mecanismo De Acción
The mechanism of action of triazine compound PC1 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . Additionally, triazine compound PC1 can interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Triazine compound PC1 can be compared with other triazine derivatives, such as melamine, cyanuric chloride, and various s-triazine derivatives . While these compounds share a common triazine core, they differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Similar Compounds:
Melamine: Known for its use in resins and plastics, melamine has three amino groups attached to the triazine ring.
Cyanuric Chloride: Used in the production of reactive dyes, cyanuric chloride has three chlorine atoms attached to the triazine ring.
s-Triazine Derivatives: These compounds have diverse applications in agriculture, medicine, and materials science due to their unique electronic properties and reactivity.
Propiedades
Fórmula molecular |
C23H29N7O3 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-[2-[[5-[(4-ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C23H29N7O3/c1-3-16-4-6-17(7-5-16)15-30-22(31)28-21(27-13-12-26-20(24)25)29(23(30)32)14-18-8-10-19(33-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H4,24,25,26)(H,27,28,31) |
Clave InChI |
FIIIITZGLKCLHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2C(=O)N=C(N(C2=O)CC3=CC=C(C=C3)OC)NCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![8-[(3-methylpyridin-2-yl)methyl]-1-(4-oxo-1H-pyrimidin-6-yl)-3-[4-[4-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10773918.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
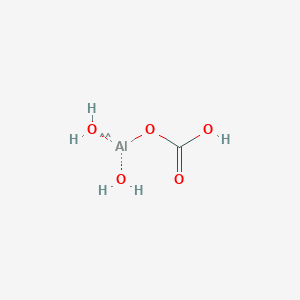
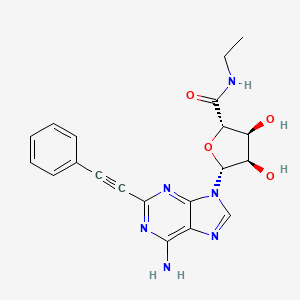
![3-[3-(Dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B10773938.png)
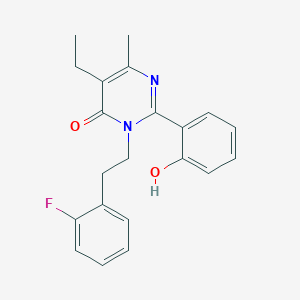
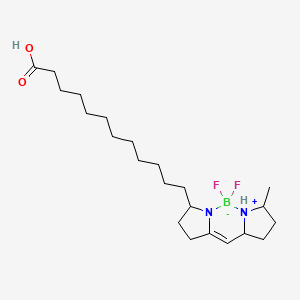
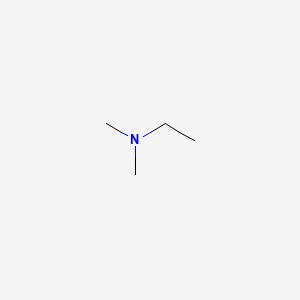


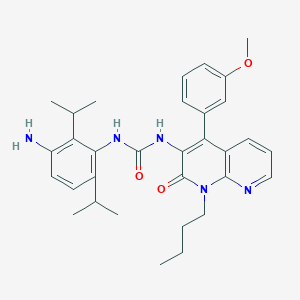
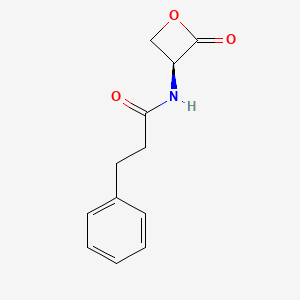
![N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B10773996.png)